molecular formula C15H12FN5O4 B11536231 4-(3-Fluorophenyl)-6-nitro-2-(2-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine

4-(3-Fluorophenyl)-6-nitro-2-(2-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine

Cat. No.: B11536231
M. Wt: 345.28 g/mol
InChI Key: LAJLUNCNPAOBPL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-nitro-2-(2-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine: is a complex organic compound with a fused triazine ring system. Its structure contains both fluorine and nitro substituents, making it intriguing for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the Suzuki–Miyaura coupling reaction, which joins arylboronic acids or boronate esters with aryl halides. In this case, boron reagents play a crucial role . For instance, the use of organotrifluoroborates (protected boronic acids) has gained popularity due to their air and moisture tolerance and ease of handling .

Reaction Conditions:: The synthesis typically involves palladium-catalyzed cross-coupling reactions. The boron reagent, such as an arylboronic acid, reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst and a base. The reaction occurs under mild conditions, allowing for functional group tolerance.

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Cross-Coupling: As mentioned earlier, the compound is synthesized via cross-coupling reactions.

    Oxidation and Reduction: The nitro groups can undergo reduction to amino groups or oxidation to nitroso compounds.

    Substitution: The fluorine and nitro groups are susceptible to substitution reactions.

Common Reagents::

    Arylboronic Acids: Used as boron reagents in the Suzuki–Miyaura coupling.

    Palladium Catalysts: Facilitate the cross-coupling reactions.

    Base (e.g., Potassium Carbonate): Promotes the reaction.

Major Products:: The major product is the desired tetrahydro-1,2,4-triazine compound with the specified substituents.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Materials Science: As a building block for functional materials.

    Agrochemicals: Exploration of pesticidal properties.

Mechanism of Action

The exact mechanism of action is context-dependent. the compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this compound with related triazines, considering their substituents, reactivity, and applications.

Properties

Molecular Formula

C15H12FN5O4

Molecular Weight

345.28 g/mol

IUPAC Name

4-(3-fluorophenyl)-6-nitro-2-(2-nitrophenyl)-3,5-dihydro-1,2,4-triazine

InChI

InChI=1S/C15H12FN5O4/c16-11-4-3-5-12(8-11)18-9-15(21(24)25)17-19(10-18)13-6-1-2-7-14(13)20(22)23/h1-8H,9-10H2

InChI Key

LAJLUNCNPAOBPL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(CN1C2=CC(=CC=C2)F)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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